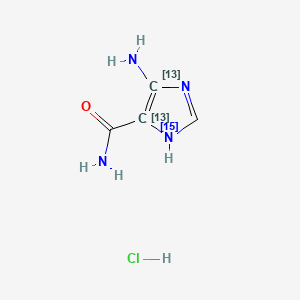

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

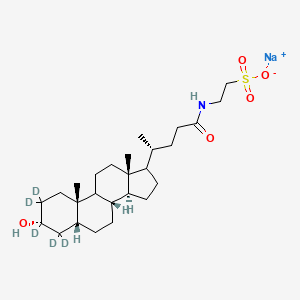

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a biochemical used for proteomics research . It is a labelled metabolite of Temozolomide, a medication used for the treatment of some brain tumors .

Molecular Structure Analysis

The molecular formula of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is C2(13-C)H6N2(15-N)O. HCl . The molecular weight is 165.556 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt are not available, it’s known that 5-Amino-4-imidazolecarboxamide hydrochloride exhibits corrosion inhibition and adsorption characteristics on aluminum in 1M HCl .科学的研究の応用

AMPK Activation and Its Implications

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is widely known for its role as a pharmacological activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Initially, AICAr's effects were attributed mainly to AMPK activation, influencing various cellular processes including metabolism, exercise response, and cancer pathogenesis. However, recent studies have highlighted that AICAr exhibits significant AMPK-independent effects as well. This nuanced understanding calls for careful interpretation of research using AICAr, especially in studies related to AMPK signaling pathways (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including 5-Aminoimidazole-4-carboxamide, have been investigated for their potential antitumor properties. Research has reviewed various bis(2-chloroethyl)amino derivatives of imidazole, highlighting compounds that have advanced through preclinical testing stages. These structures are of interest both for developing new antitumor drugs and for synthesizing compounds with diverse biological activities (Iradyan et al., 2009).

DNA Interaction and Pharmaceutical Applications

Studies on Hoechst 33258 and its analogues, which share structural similarities with imidazole derivatives, have provided insights into their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property has been leveraged in various biological and pharmacological applications, from fluorescent DNA staining in cell biology to potential uses as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design (Issar & Kakkar, 2013).

Metallacrowns and Host-Guest Chemistry

Research on copper(II) metallacrowns with aminohydroxamates has delved into their thermodynamics of self-assembly and their ability to act as hosts for anions and cations. This area highlights the intricate balance between metal coordinating moieties and ligand dimensions in designing metallacrowns with desired stability and guest-binding properties. These findings underscore the potential of metallacrowns in developing new materials and catalysts with specific host-guest interactions (Tegoni & Remelli, 2012).

特性

IUPAC Name |

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCUYSMIELHIQL-UJQHOCGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C](=[13C]([15NH]1)C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747003 |

Source

|

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt | |

CAS RN |

1246816-45-4 |

Source

|

| Record name | 4-Amino(4,5-~13~C_2_,1-~15~N)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)